Cas no 2176544-59-3 (1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one)

1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a piperazine core linked to a 4-methoxypyridin-2-yl group and an acryloyl moiety. This structure imparts versatility in medicinal chemistry, particularly as a potential intermediate for kinase inhibitor development. The methoxy and pyridine groups enhance solubility and binding affinity, while the acryloyl functionality allows for covalent interactions with biological targets. Its well-defined reactivity profile makes it suitable for selective modifications in drug discovery. The compound’s stability under standard conditions and compatibility with common synthetic protocols further underscore its utility in pharmaceutical research and development.
1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one structure
2176544-59-3 structure
Product Name:1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
CAS No:2176544-59-3
MF:C13H17N3O2
MW:247.292982816696
CID:5409261
PubChem ID:132306365
Update Time:2025-10-29

1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4-Methoxy-2-pyridinyl)-1-piperazinyl]-2-propen-1-one
    • 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
    • Z1938171849
    • EN300-6636743
    • 2176544-59-3
    • AKOS033678972
    • Inchi: 1S/C13H17N3O2/c1-3-13(17)16-8-6-15(7-9-16)12-10-11(18-2)4-5-14-12/h3-5,10H,1,6-9H2,2H3
    • InChI Key: KPABYAWFBQYFOC-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N1CCN(C2C=C(C=CN=2)OC)CC1

Computed Properties

  • Exact Mass: 247.132076794g/mol
  • Monoisotopic Mass: 247.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 45.7Ų

Experimental Properties

  • Density: 1.161±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 482.0±45.0 °C(Predicted)
  • pka: 9.73±0.27(Predicted)

1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6636743-1.0g
1-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
2176544-59-3 95.0%
1.0g
$0.0 2025-03-13

1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one Related Literature

Additional information on 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Introduction to 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one (CAS No. 2176544-59-3)

1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 2176544-59-3, belongs to a class of molecules that exhibit potential therapeutic applications in various medical conditions. The presence of both piperazine and methoxypyridine moieties in its structure contributes to its complex biological interactions, making it a subject of intense study among medicinal chemists.

The chemical structure of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one features a propenone backbone connected to a piperazine ring, which is further substituted with a 4-methoxypyridine group. This arrangement not only imparts distinct electronic and steric properties but also opens up numerous possibilities for molecular modifications aimed at enhancing its pharmacological efficacy. The compound's ability to interact with biological targets in a specific manner makes it a promising candidate for drug development.

In recent years, there has been a growing interest in piperazine derivatives due to their role as key pharmacophores in many therapeutic agents. The 4-methoxypyridine moiety, in particular, has been identified as a crucial component that can modulate the binding affinity and selectivity of drug candidates. This dual functionality makes 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one an attractive scaffold for designing novel compounds with improved pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that piperazine-based compounds can interact with neurotransmitter receptors, leading to modulation of synaptic activity. The methoxypyridine group further enhances this interaction by providing additional binding sites on the receptor surface. This dual interaction has been hypothesized to contribute to the compound's ability to alleviate symptoms associated with conditions such as depression, anxiety, and schizophrenia.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one with various biological targets with high accuracy. These simulations have provided valuable insights into how the compound's structure influences its biological activity. For instance, molecular dynamics studies have revealed that the propenone moiety plays a critical role in stabilizing the compound's interactions with proteins, thereby enhancing its binding affinity.

The synthesis of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperazine ring and the methoxypyridine substituent are particularly challenging steps that demand expertise in organic synthesis. However, recent improvements in synthetic methodologies have made it possible to produce this compound in higher yields and purities, facilitating further research and development.

Preclinical studies have demonstrated that 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one exhibits promising pharmacological properties when tested in animal models. These studies have shown that the compound can effectively cross the blood-brain barrier, suggesting its potential for treating central nervous system disorders. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, making it a safe candidate for further clinical development.

The development of novel therapeutic agents relies heavily on understanding the structural and functional relationships between chemical compounds and their biological targets. The case of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-y]propenone is no exception. By leveraging cutting-edge techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, researchers have been able to elucidate the detailed structure-function relationships of this compound. These insights have not only enhanced our understanding of its mechanism of action but also provided valuable guidance for designing next-generation drug candidates.

As research in this field continues to evolve, it is expected that more derivatives of 1-[4-(4-Methoxypyridin]- propenone will be developed and tested for their therapeutic potential. The combination of computational modeling, synthetic chemistry, and preclinical testing will be crucial in identifying new applications for this compound and related molecules. The ongoing efforts in this area hold great promise for advancing our ability to treat complex medical conditions through innovative pharmaceutical solutions.

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